molecular formula C11H13ClO2S B14061650 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one

Cat. No.: B14061650
M. Wt: 244.74 g/mol
InChI Key: ZCGGZNYCXOFTLD-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, ethoxy, and mercapto groups to the phenyl ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions often involve the use of chloroacetone as a starting material, which undergoes substitution with ethoxy and mercapto groups under controlled conditions.

    Catalytic processes: Industrial production may utilize catalysts to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions.

    Major products: These reactions can yield a range of products, including sulfoxides, sulfones, hydrocarbons, and various substituted derivatives.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro, ethoxy, and mercapto groups contribute to its reactivity and ability to form stable complexes with these targets. Pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

1-Chloro-1-(2-ethoxy-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: Similar structure but different positional isomers.

    1-Chloro-1-(2-methoxy-6-mercaptophenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-Chloro-1-(2-ethoxy-4-mercaptophenyl)propan-2-one: Another positional isomer with different reactivity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-6-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2S/c1-3-14-8-5-4-6-9(15)10(8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3

InChI Key

ZCGGZNYCXOFTLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)S)C(C(=O)C)Cl

Origin of Product

United States

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